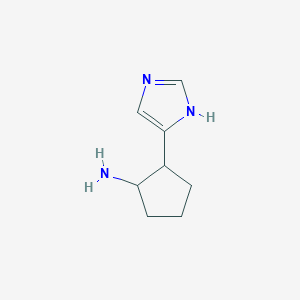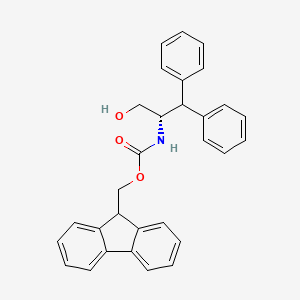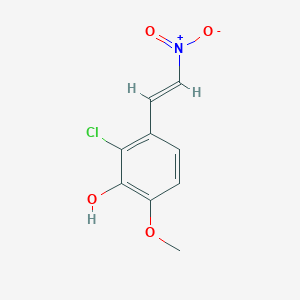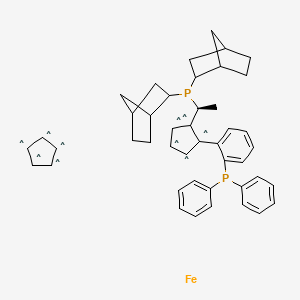![molecular formula C49H92O6 B1644352 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol CAS No. 51604-51-4](/img/structure/B1644352.png)
1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol
概要
説明
“1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol” belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .
Molecular Structure Analysis
The molecular structure of this compound involves a glycerol backbone with three fatty acid chains attached via ester linkages . The fatty acids involved are dodecanoic acid, cis-9-octadecenoic acid (also known as oleic acid), and hexadecanoic acid .
Chemical Reactions Analysis
The chemical reactions involving triacylglycerols typically include hydrolysis and oxidation . Hydrolysis, often catalyzed by lipases, results in the release of glycerol and free fatty acids . Oxidation, on the other hand, can lead to the formation of various oxidation products, which can have different biological effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other triacylglycerols. These properties include a high degree of lipophilicity and a low degree of water solubility .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : Improved synthesis methods have been developed for compounds similar to 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol, involving enzymatic reactions and specific deacylation processes (Paltauf, 1976).
- Chemical Synthesis of Plasmalogens : Specific degradation techniques have been used in the synthesis of plasmalogens, a class of ether lipids to which 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol is related (Slotboom et al., 1967).
Metabolic Studies
- Metabolism in Myelinating Brain : Studies have examined how similar compounds are metabolized in the brain, contributing to our understanding of brain lipid chemistry (Su & Schmid, 1972).
- Cell Membrane Composition : Research has identified similar ether lipids in the cell membrane of Mycoplasma fermentans, expanding our knowledge of microbial lipidomics (Wagner et al., 2000).
Lipid Analysis and Spectrometry
- Tandem Mass Spectrometry : Chlorinated triacylglycerols, including compounds similar to 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol, have been synthesized and analyzed using mass spectrometry to develop new analytical methods for lipid mixtures (Lefsay et al., 2013).
Applications in Biophysics and Biochemistry
- Phospholipid Multilayer Studies : The study of phospholipid monolayers and multilayers, including those formed from compounds similar to 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol, offers insights into biological membrane properties and interactions (Saccani et al., 2004).
Biomedical Implications
- Drug-Membrane Interactions : Research has utilized similar lipids to understand how small molecules, like anesthetics, interact with lipid bilayers, which is critical for drug development and biomedical research (Huang et al., 2013).
Safety and Hazards
将来の方向性
The study and application of triacylglycerols, including “1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol”, continue to be an active area of research. This includes their role in nutrition and metabolism, their potential use in biofuel production, and their role in various diseases .
作用機序
Target of Action
The primary target of 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol is Complex IV in the electron transport chain . This complex plays a crucial role in cellular respiration, facilitating the transfer of electrons from cytochrome c to oxygen, which results in the pumping of protons across the inner mitochondrial membrane .
Mode of Action
The compound interacts with its target, Complex IV, by inhibiting its activity . This inhibition leads to the generation of reactive oxygen species (ROS) and the activation of Reperfusion Injury Salvage Kinases (RISK) pathway . The fatty acid intermediate, palmitoylcarnitine, is particularly involved in this process .
Biochemical Pathways
The inhibition of Complex IV affects the electron transport chain, leading to an increase in ROS production . This, in turn, activates the RISK pathway, which includes kinases such as Akt and Erk1/2 . The activation of these kinases plays a role in cardioprotection, promoting cell survival during periods of stress .
Pharmacokinetics
It’s known that the compound is a type of triacylglycerol , a class of lipids that are typically well-absorbed in the body due to their lipophilic nature. They are often metabolized via hydrolysis to release fatty acids and glycerol .
Result of Action
The result of the compound’s action is enhanced postischemic recovery . This is achieved through the generation of ROS and the activation of the RISK pathway, which collectively contribute to cardioprotection .
特性
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



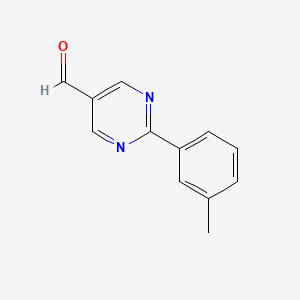
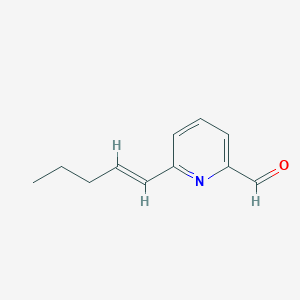

![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)
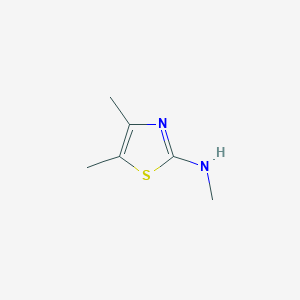



![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)
